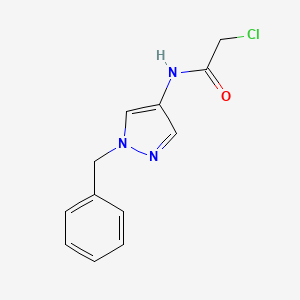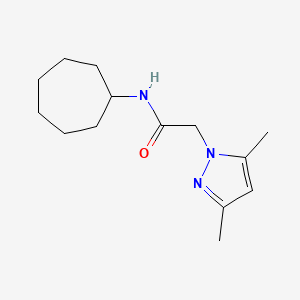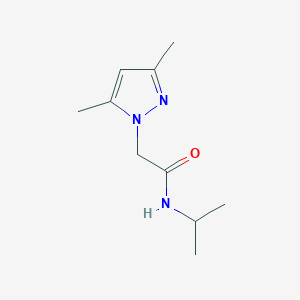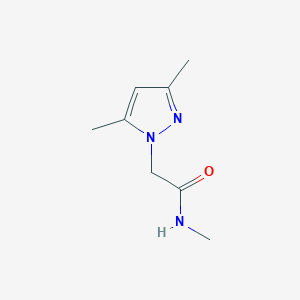
N-(1-benzylpyrazol-4-yl)-2-chloroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzylpyrazol-4-yl)-2-chloroacetamide, also known as BPCA, is an organic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPCA belongs to a class of compounds known as pyrazoles, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antifungal properties.
Scientific Research Applications
N-(1-benzylpyrazol-4-yl)-2-chloroacetamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of N-(1-benzylpyrazol-4-yl)-2-chloroacetamide is its use as an anticancer agent. Studies have shown that N-(1-benzylpyrazol-4-yl)-2-chloroacetamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(1-benzylpyrazol-4-yl)-2-chloroacetamide has also been shown to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Mechanism of Action
The mechanism of action of N-(1-benzylpyrazol-4-yl)-2-chloroacetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. N-(1-benzylpyrazol-4-yl)-2-chloroacetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDAC activity, N-(1-benzylpyrazol-4-yl)-2-chloroacetamide can induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-(1-benzylpyrazol-4-yl)-2-chloroacetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, N-(1-benzylpyrazol-4-yl)-2-chloroacetamide has also been shown to possess antifungal activity. N-(1-benzylpyrazol-4-yl)-2-chloroacetamide has been shown to inhibit the growth of several species of fungi, including Candida albicans and Aspergillus fumigatus. N-(1-benzylpyrazol-4-yl)-2-chloroacetamide has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1-benzylpyrazol-4-yl)-2-chloroacetamide for lab experiments is its low toxicity profile. This makes it a safe and effective compound for use in in vitro and in vivo studies. However, one of the limitations of N-(1-benzylpyrazol-4-yl)-2-chloroacetamide is its limited solubility in aqueous solutions, which can make it difficult to study in certain experimental settings.
Future Directions
There are several future directions for research on N-(1-benzylpyrazol-4-yl)-2-chloroacetamide. One area of research is the development of N-(1-benzylpyrazol-4-yl)-2-chloroacetamide analogs with improved solubility and bioavailability. Another area of research is the investigation of N-(1-benzylpyrazol-4-yl)-2-chloroacetamide as a potential treatment for other diseases, such as neurodegenerative diseases and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-benzylpyrazol-4-yl)-2-chloroacetamide and its potential side effects.
Synthesis Methods
N-(1-benzylpyrazol-4-yl)-2-chloroacetamide can be synthesized by the reaction of 1-benzyl-1H-pyrazole-4-carboxylic acid with thionyl chloride, followed by reaction with ethylamine. The resulting compound is then treated with benzylamine and acetic anhydride to yield N-(1-benzylpyrazol-4-yl)-2-chloroacetamide.
properties
IUPAC Name |
N-(1-benzylpyrazol-4-yl)-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-6-12(17)15-11-7-14-16(9-11)8-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBCGKWKKPSNOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpyrazol-4-yl)-2-chloroacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetamide](/img/structure/B7459156.png)
![N-[3-(4-methylanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459162.png)
![5,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7459170.png)



![N-[2-(4-methylpiperazin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7459203.png)
![[4-[(3-Methylphenyl)methyl]piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7459211.png)




![3-Cyclohexyl-1-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1-methylurea](/img/structure/B7459245.png)